molecular formula C17H18N2O2S B5780705 4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide

4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide

Cat. No.: B5780705
M. Wt: 314.4 g/mol
InChI Key: JRKQUEIHXIVHAU-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C16H17NO2 It is a derivative of benzamide, featuring an ethoxy group and a carbamothioyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 4-ethoxybenzoic acid with 4-methylphenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamothioyl linkage. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide
  • 4-ethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide
  • 4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide

Uniqueness

4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the carbamothioyl linkage provides distinct properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-3-21-15-10-6-13(7-11-15)16(20)19-17(22)18-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKQUEIHXIVHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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